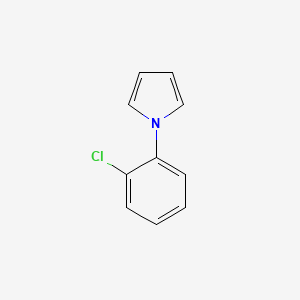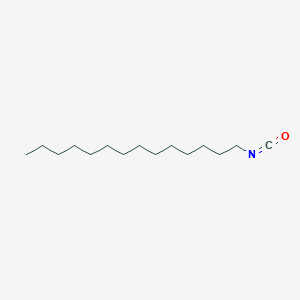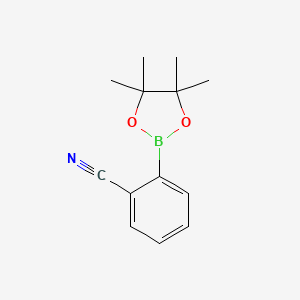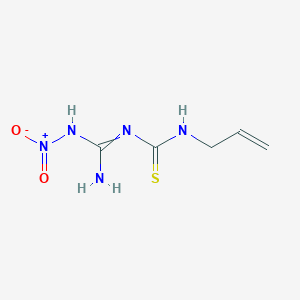
1-(2-chlorophényl)-1H-pyrrole
Vue d'ensemble
Description
“1-(2-chlorophenyl)-1H-pyrrole” is a chemical compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “1-(2-chlorophenyl)-1H-pyrrole” would likely include a pyrrole ring and a 2-chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and the conditions under which the reactions are carried out. For example, a study on a universal chemical programming language for robotic synthesis repeatability mentioned the execution of molecular dynamic simulation for a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure. For example, a related compound, 1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol, has a molecular weight of 156.61 g/mol and a XLogP3-AA value of 2.1 .
Applications De Recherche Scientifique
Développement de nouvelles méthodes de synthèse
Le composé 1-(2-chlorophényl)-1H-pyrrole peut être utilisé dans le développement de nouvelles méthodes de synthèse. Par exemple, il a été utilisé dans la synthèse de la N-[1-(2-chlorophényl)-2-{1-méthyl-5-nitro-4-[(phénylsulfonyl)méthyl]-1H-imidazol-2-yl}éthyl]-4-méthylbenzènesulfonamide . Cette nouvelle méthode de synthèse utilisant le TDAE (tétrakis(diméthylamino)éthylène) devrait permettre d'accéder à de nouveaux dérivés 5-nitroimidazoles 2-substitués avec divers électrophiles tels que les carbonyles et autres N-tosylbenzylimines .
Propriétés antibactériennes et antiparasitaires
La structure du this compound peut servir de base pour le développement de composés ayant des propriétés antibactériennes et antiparasitaires . Par exemple, les 5-nitroimidazoles, qui peuvent être synthétisés à partir de ce composé, sont connus pour leurs propriétés antibactériennes et antiparasitaires .
Propriétés antifongiques
De manière similaire à ses propriétés antibactériennes et antiparasitaires, la structure du this compound peut également être utilisée pour développer des composés ayant des propriétés antifongiques .
Propriétés antimalariques
Les composés dérivés du this compound peuvent également présenter des propriétés antimalariques .
Propriétés antivirales
La structure du this compound peut servir de base pour le développement de composés ayant des propriétés antivirales .
Propriétés anti-inflammatoires
Les composés dérivés du this compound peuvent également présenter des propriétés anti-inflammatoires .
Propriétés antileishmaniennes
La structure du this compound peut servir de base pour le développement de composés ayant des propriétés antileishmaniennes .
Propriétés antitumorales et anticancéreuses
Les composés dérivés du this compound peuvent également présenter des propriétés antitumorales et anticancéreuses .
Mécanisme D'action
Target of Action
Similar compounds such as cenobamate, a voltage-gated sodium channel (vgsc) blocker, have been found to selectively block the inactivated state of vgscs, preferentially inhibiting persistent sodium current .
Mode of Action
Based on the mechanism of similar compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes at the cellular level .
Biochemical Pathways
Compounds with similar structures have been found to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that 1-(2-chlorophenyl)-1h-pyrrole may also have a broad spectrum of biological effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Safety and Hazards
The safety and hazards associated with “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and how it is handled. For example, a safety data sheet for a related compound suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-chlorophenyl)-1H-pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 1-(2-chlorophenyl)-1H-pyrrole and these enzymes can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, 1-(2-chlorophenyl)-1H-pyrrole has been shown to bind to certain receptors, influencing their activity and modulating biochemical signaling pathways .
Cellular Effects
The effects of 1-(2-chlorophenyl)-1H-pyrrole on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-chlorophenyl)-1H-pyrrole can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell . Furthermore, 1-(2-chlorophenyl)-1H-pyrrole has been shown to induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-1H-pyrrole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 1-(2-chlorophenyl)-1H-pyrrole has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately result in changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chlorophenyl)-1H-pyrrole have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-(2-chlorophenyl)-1H-pyrrole is relatively stable under certain conditions but can degrade over time, leading to the formation of various metabolites . These metabolites may have different biochemical properties and can further impact cellular function. Long-term exposure to 1-(2-chlorophenyl)-1H-pyrrole has been associated with changes in cellular viability and function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-1H-pyrrole vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant harm . At higher doses, 1-(2-chlorophenyl)-1H-pyrrole can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in its application .
Metabolic Pathways
1-(2-chlorophenyl)-1H-pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell . The involvement of 1-(2-chlorophenyl)-1H-pyrrole in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 1-(2-chlorophenyl)-1H-pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by various transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of 1-(2-chlorophenyl)-1H-pyrrole within tissues, affecting its overall bioavailability and activity . Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research and therapeutic interventions.
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-1H-pyrrole plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various targeting signals and post-translational modifications . For instance, 1-(2-chlorophenyl)-1H-pyrrole has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZCXYIEIKMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405840 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89096-75-3 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)



![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)


![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
